molecular formula C14H18ClIN4O2 B560516 AF-353 hydrochloride CAS No. 927887-18-1

AF-353 hydrochloride

Cat. No.: B560516
CAS No.: 927887-18-1
M. Wt: 436.67 g/mol
InChI Key: QRBBKDZPXABQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

AF-353 hydrochloride is a novel compound that acts as an antagonist of the P2X3 homotrimeric and P2X2/3 heterotrimeric forms of the P2X purinoreceptors . These receptors are members of the P2X family of ion channels gated by ATP .

Mode of Action

This compound interacts with its targets by inhibiting activation by ATP in a non-competitive fashion . It effectively blocks agonist-evoked intracellular Ca2+ flux and inward currents within the nanomolar range (10 nM to 1 µM) in cell lines that express human P2X3 and P2X2/3 receptors recombinantly .

Biochemical Pathways

The P2X3 and P2X2/3 receptors, which this compound targets, are known to participate in primary afferent sensitization in a variety of pain-related diseases . By acting as an antagonist of these receptors, this compound can potentially affect these biochemical pathways and their downstream effects.

Pharmacokinetics

This compound has been found to have favorable pharmacokinetic properties. It demonstrates high brain penetration, evidenced by a brain to plasma ratio of 6 . It also has good oral bioavailability (%F = 32.9), a reasonable half-life (t (1/2) = 1.63 h), and a plasma-free fraction (98.2% protein bound) .

Result of Action

The primary result of this compound’s action is the blocking of taste responses . It has been proposed as an agent for masking the bitter taste of medications . Additionally, it has been found to decrease the electrical signals in the detrusor muscle of the bladder in female rats .

Chemical Reactions Analysis

AF-353 (hydrochloride) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

AF-353 hydrochloride is a novel compound recognized for its potent antagonistic effects on the P2X3 and P2X2/3 receptors. These receptors, part of the purinergic receptor family, are implicated in various pain-related conditions due to their role in mediating pain signaling pathways. This article provides a comprehensive examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

AF-353 functions primarily as a dual antagonist for the P2X3 and P2X2/3 receptors. It inhibits ATP-induced intracellular calcium flux and inward currents in cells expressing these receptors. The antagonistic potency of AF-353 has been quantified using various methods such as radioligand binding assays and whole-cell voltage-clamp electrophysiology.

Potency and Selectivity

The potency of AF-353 against human and rat P2X3 receptors has been characterized by the following parameters:

Receptor Type pIC50 Value IC50 (nM)
Human P2X38.0~10
Rat P2X38.0~10
Human P2X2/37.3~50

AF-353 demonstrates high selectivity, with minimal effects on other P2X channels and various other receptors, enzymes, and transporter proteins at concentrations up to 300-fold higher than those required for effective antagonism .

Pharmacokinetics

AF-353 exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : 32.9%
  • Half-Life : 1.63 hours
  • Protein Binding : 98.2% free fraction in plasma

These characteristics suggest that AF-353 is well-suited for in vivo studies targeting pain-related disorders .

In Vitro Studies

In vitro experiments have confirmed that AF-353 effectively inhibits ATP-mediated responses in both human and rat models. For instance, studies indicated that AF-353 could significantly reduce calcium influx in response to α,β-meATP, a selective agonist for the P2X3 receptor .

Efficacy in Pain Models

AF-353 has been evaluated in several preclinical pain models to assess its therapeutic potential. In one notable study, AF-353 administration resulted in a significant reduction in pain behaviors associated with inflammatory pain models, highlighting its potential application in treating chronic pain conditions .

Comparative Analysis with Other Antagonists

When compared to other known P2X3 antagonists like A-317491 and TNP-ATP, AF-353 displayed a unique non-competitive inhibition mechanism, which may confer advantages in clinical settings by potentially reducing side effects associated with competitive antagonists .

Properties

IUPAC Name

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBBKDZPXABQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClIN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927887-18-1
Record name 927887-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-(5-Iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine A mixture of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (240 g, 0.60 mol) in 1.2 L of isopropanol was heated to 70° C. An aqueous solution of 6N HCl was added dropwise to the reaction mixture, and the slurry was heated to 75° C. for two hours. The slurry was cooled to 20° C. and aged. Precipitated solids were collected by filtration, washed with cold isopropanol, and dried in a vacuum oven (50° C., 24 inches Hg) to give 232 g of -(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine hydrochloride salt, 98% yield: m.p. 262.0-263.0 degrees C.; 1HNMR (DMSO) δ=1.2 (d, 6H), 3.1 (m, 1H), 3.85 (s, 3H), 6.95 (s, 1H), 7.25 (s, 1H), 7.45 (s, 1H), 7.6 (s, 2H), 8.25 (s, 1H), 8.6 (s, 1H), 11.9 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.